N-(2,3-dimethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide
Description
Properties
IUPAC Name |
2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-17-7-5-10-21(18(17)2)26-25(29)16-31-24-15-30-20(13-23(24)28)14-27-12-6-9-19-8-3-4-11-22(19)27/h3-5,7-8,10-11,13,15H,6,9,12,14,16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNHOYVQDAEJHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=COC(=CC2=O)CN3CCCC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 2-alkynylanilines with ketones, followed by cyclization to form the quinoline ring . The reaction conditions often involve the use of Brønsted or Lewis acids as catalysts, such as p-toluenesulfonic acid monohydrate or FeCl3, in solvents like ethanol or toluene .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial, anti-inflammatory, or anticancer agent, depending on its biological activity.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of analogous compounds, derived from the provided evidence:
Structural and Functional Insights
Substituent Effects on Bioactivity Electron-donating groups (e.g., methyl, methoxy in ) may enhance solubility compared to halogenated analogs (e.g., fluoro/chloro in and ) . The tetrahydroquinoline group in the target compound could improve blood-brain barrier penetration relative to sulfamoylphenyl derivatives () .
Synthetic Complexity
- The target compound’s synthesis likely parallels the multi-step coupling procedures for compounds in and , which report yields >90% for analogous reactions .
Thermal Stability Fluorinated compounds (e.g., Example 83 in ) exhibit higher melting points (302–304°C) than non-halogenated analogs (e.g., 13a at 288°C), suggesting stronger intermolecular forces .
Contradictions and Limitations
- Direct pharmacological data for the target compound are absent in the evidence, necessitating extrapolation from structural analogs.
- and highlight fluorinated and sulfur-containing heterocycles, respectively, which may exhibit divergent toxicity profiles compared to the target compound’s pyran-tetrahydroquinoline system .
Biological Activity
N-(2,3-dimethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activities based on recent research findings, focusing on its anticancer properties, mechanism of action, and related pharmacological effects.
Chemical Structure
The compound can be represented by the following structural formula:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings from various research studies:
| Study | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | EU-1 (acute lymphoblastic leukemia) | 0.3 | Induces apoptosis via p53 activation |
| Study 2 | NB (neuroblastoma) | 0.5 - 1.2 | Inhibits cell growth and colony formation |
| Study 3 | Various cancer lines | 0.4 - 0.7 | Dual inhibition of MDM2 and XIAP |
Case Studies
- Study on Apoptosis Induction :
- Colony Formation Assay :
The mechanism by which this compound exerts its effects involves multiple pathways:
- MDM2 and XIAP Inhibition : The compound acts as a dual inhibitor of MDM2 and XIAP, proteins that regulate apoptosis and cell survival. By disrupting their interactions, the compound promotes apoptotic pathways in cancer cells .
- NF-kB Pathway Modulation : It has been suggested that this compound may also act as an NF-kB inhibitor, which is crucial for inflammatory responses and cancer progression .
Additional Biological Activities
Beyond its anticancer properties, preliminary studies indicate that this compound may possess:
- Antibacterial Activity : Exhibiting effectiveness against certain bacterial strains.
- Anti-inflammatory Effects : Potentially modulating inflammatory mediators involved in various diseases.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and challenges in preparing this compound?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Coupling reactions : Linking the pyran-4-one core with the tetrahydroquinoline moiety via a methylene bridge.
- Acetamide formation : Reacting 2,3-dimethylaniline with a chloroacetyl intermediate under basic conditions.
- Purification : Column chromatography (e.g., silica gel with gradients of CH₂Cl₂/MeOH) and recrystallization (e.g., ethyl acetate) to achieve >95% purity .
- Key Challenges : Protecting group strategies for the pyran-4-one oxygen and avoiding side reactions during tetrahydroquinoline functionalization.
Q. Which analytical techniques are critical for structural confirmation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 7.69 ppm for amide protons, δ 168.6 ppm for carbonyl groups) .
- Mass spectrometry : ESI/APCI(+) to verify molecular weight (e.g., [M+H]⁺ at m/z 347) .
- IR spectroscopy : Detection of C=O stretches (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Q. What in vitro assays are recommended for initial biological screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases or proteases linked to cancer/inflammation (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Assay standardization : Use identical cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity) .
- Structural analogs comparison : Compare activity of derivatives (e.g., substituents on the tetrahydroquinoline ring) to identify pharmacophores .
- Meta-analysis : Pool data from multiple labs using statistical tools (e.g., ANOVA) to assess variability .
Q. What computational strategies predict target binding modes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with proteins (e.g., EGFR or COX-2) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .
- Pharmacophore mapping : Identify critical H-bond donors/acceptors using Schrödinger’s Phase .
Q. How can synthetic yield be optimized without compromising purity?
- Methodological Answer :
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps (e.g., tetrahydroquinoline reduction) .
- Solvent optimization : Replace DMF with acetonitrile to reduce side-product formation .
- Stepwise monitoring : Use TLC/HPLC to isolate intermediates (e.g., Rf = 0.3 in CH₂Cl₂/MeOH 9:1) .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
- Substituent variation : Synthesize derivatives with modified groups (e.g., methyl → ethyl on the phenyl ring) .
- Activity correlation : Plot logP vs. IC₅₀ to assess hydrophobicity effects .
- Table of Analog Activities :
| Derivative | Substituent (R) | IC₅₀ (μM) | LogP |
|---|---|---|---|
| 1 | -CH₃ | 0.85 | 2.1 |
| 2 | -OCH₃ | 1.20 | 1.8 |
| 3 | -Cl | 0.45 | 2.5 |
| (Hypothetical data based on ) |
Contradiction Analysis & Mechanistic Studies
Q. Why might this compound show varying efficacy in enzyme inhibition vs. cell-based assays?
- Methodological Answer :
- Membrane permeability : Assess logD (e.g., shake-flask method) to determine cellular uptake limitations .
- Metabolic stability : Perform microsomal assays (e.g., human liver microsomes) to identify rapid degradation .
- Off-target effects : Use proteome profiling (e.g., KINOMEscan) to detect unintended kinase interactions .
Q. What mechanistic studies elucidate its anti-inflammatory activity?
- Methodological Answer :
- NF-κB pathway : Measure IκBα degradation via Western blot in LPS-stimulated macrophages .
- Cytokine profiling : Quantify TNF-α/IL-6 levels using ELISA in serum samples .
- ROS detection : Use DCFH-DA fluorescence to assess oxidative stress modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
